![molecular formula C28H26N4O3 B2508660 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189859-47-9](/img/structure/B2508660.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound "2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide" is a complex molecule that appears to be related to various research efforts in the development of bioactive molecules, particularly those with potential antiallergic, anticonvulsant, anticancer, antimicrobial, and analgesic properties. The structure suggests it is a pyrimidoindole derivative with potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates such as indoles or pyrimidines, followed by functional group transformations like amidification. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation and amidification steps . Similarly, the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole and dimethyl acetylenedicarboxylate involves several steps, including methylation, catalytic hydrogenation, and reactions with amines .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to confirm the structure of some derivatives . The molecular features responsible for biological activity, such as anticonvulsant properties, have been identified through stereochemical comparisons with known active compounds .
Chemical Reactions Analysis
The reactivity of similar molecules often includes the formation of amides and esters, as well as reactions with amines and other nucleophiles. For example, the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate leads to various pyrimido[1,2-a]benzimidazole derivatives, depending on the reaction conditions and subsequent treatments with different reagents . The lactam group in these compounds can be cleaved under mild conditions, leading to further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular conformation, as seen in the crystal structures of acetamido derivatives, where the conformation is influenced by the presence of amide groups and hydrogen bonding . The biological activities of these compounds, such as antiallergic potency, are often quantified using assays like the ovalbumin-induced histamine release assay and IL-4 production test . The modification of certain positions in the molecule, such as methylation, can enhance biological properties like analgesic activity .
Scientific Research Applications
Synthesis and Biological Activities
- Novel Compound Synthesis : A study focused on synthesizing novel heterocyclic compounds, including derivatives similar to the compound , for their potential as anti-inflammatory and analgesic agents. These compounds showed significant activity as cyclooxygenase-1/2 inhibitors, highlighting their potential medicinal applications (Abu‐Hashem et al., 2020).
Pharmaceutical Applications
- Hepatitis B Inhibition : Research on a closely related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrated its efficacy as a new inhibitor of hepatitis B, with promising in vitro nanomolar inhibitory activity against the virus (Ivashchenko et al., 2019).
Anticancer Research
- Anticancer Activity : A study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share a structural similarity with the compound, found that one of the synthesized compounds showed notable cancer cell growth inhibition against various cancer cell lines, suggesting potential as an anticancer agent (Al-Sanea et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity : Research into similar compounds like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated promising antibacterial and antifungal activities, indicating the potential of related compounds in antimicrobial treatments (Debnath & Ganguly, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19-11-12-24-23(13-19)26-27(28(34)31(18-30-26)16-20-7-4-3-5-8-20)32(24)17-25(33)29-15-21-9-6-10-22(14-21)35-2/h3-14,18H,15-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGFNHSYRUCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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